molecular formula C10H12ClNO4S B6363684 Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate CAS No. 1263274-98-1

Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate

Cat. No. B6363684
M. Wt: 277.73 g/mol
InChI Key: MJNVHHKBDAREHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate (3-Cl-DMASB) is a chlorinated benzoic acid derivative that is widely used in organic synthesis. It is a highly selective reagent that has been utilized in a variety of chemical transformations, including the synthesis of pharmaceuticals, natural products, and polymers. In addition, 3-Cl-DMASB has been used in the synthesis of polymers, surfactants, and catalysts. It is also used as an intermediate in the production of many other organic compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate involves the reaction of 3-chloro-4-[(dimethylamino)sulfonyl]benzoic acid with methanol and a dehydrating agent.

Starting Materials
3-chloro-4-[(dimethylamino)sulfonyl]benzoic acid, Methanol, Dehydrating agent (such as thionyl chloride or phosphorus pentoxide)

Reaction
Step 1: Dissolve 3-chloro-4-[(dimethylamino)sulfonyl]benzoic acid in methanol., Step 2: Add a dehydrating agent (such as thionyl chloride or phosphorus pentoxide) to the solution., Step 3: Heat the mixture under reflux for several hours., Step 4: Allow the mixture to cool and then filter off any solids., Step 5: Concentrate the filtrate under reduced pressure to obtain Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate as a white solid.

Mechanism Of Action

Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate is a highly selective reagent that is used in a variety of chemical transformations. It acts as a nucleophile, attacking electrophilic centers in a reaction. The reaction is typically carried out in an aqueous medium and the pH of the reaction mixture is adjusted to 8-9. The product is then extracted with ethyl acetate and purified by recrystallization.

Biochemical And Physiological Effects

Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate is a highly selective reagent that is used in a variety of chemical transformations. It is not known to have any direct biochemical or physiological effects, as it is not intended for use in humans or animals.

Advantages And Limitations For Lab Experiments

The advantages of Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate are that it is a highly selective reagent that can be used in a variety of chemical transformations. It is also relatively easy to synthesize and purify. The main limitation is that it is not intended for use in humans or animals, so it should not be used in any experiments involving living organisms.

Future Directions

The future directions for Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate include its use in the synthesis of more complex organic compounds, such as pharmaceuticals, natural products, and polymers. In addition, it could be used in the synthesis of surfactants, catalysts, and polymers. It could also be used to produce other organic compounds, such as dyes, pigments, and food additives. Finally, Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate could be used in the synthesis of new pharmaceuticals, as it is highly selective and can be used in a variety of chemical transformations.

Scientific Research Applications

Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate has been widely used in organic synthesis as a reagent in a variety of chemical transformations. It has been used in the synthesis of pharmaceuticals, natural products, and polymers. It has also been used in the synthesis of surfactants, catalysts, and polymers. In addition, Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate has been used in the synthesis of polymers and surfactants, as well as in the production of other organic compounds.

properties

IUPAC Name

methyl 3-chloro-4-(dimethylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-12(2)17(14,15)9-5-4-7(6-8(9)11)10(13)16-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNVHHKBDAREHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benZoate

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